molecular formula C14H9NO7 B12454831 {[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedioic acid

{[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedioic acid

Katalognummer: B12454831
Molekulargewicht: 303.22 g/mol
InChI-Schlüssel: RRMUMFWOUFWXPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedioic acid is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a nitrophenyl group and a propanedioic acid moiety

Vorbereitungsmethoden

The synthesis of {[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedioic acid can be achieved through several synthetic routes. One common method involves the condensation of 5-(4-nitrophenyl)furan-2-carbaldehyde with malonic acid in the presence of a base, such as piperidine, under reflux conditions. The reaction typically proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

{[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedioic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives, which may exhibit different biological activities.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of {[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedioic acid involves its interaction with specific molecular targets. For example, its antitubercular activity is attributed to its ability to inhibit the enzyme salicylate synthase (MbtI) in Mycobacterium tuberculosis. This enzyme is involved in the biosynthesis of siderophores, which are essential for iron acquisition by the bacteria . By inhibiting this enzyme, the compound disrupts the iron homeostasis in the bacteria, leading to their death.

Vergleich Mit ähnlichen Verbindungen

{[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedioic acid can be compared with other furan derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H9NO7

Molekulargewicht

303.22 g/mol

IUPAC-Name

2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]propanedioic acid

InChI

InChI=1S/C14H9NO7/c16-13(17)11(14(18)19)7-10-5-6-12(22-10)8-1-3-9(4-2-8)15(20)21/h1-7H,(H,16,17)(H,18,19)

InChI-Schlüssel

RRMUMFWOUFWXPU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C(C(=O)O)C(=O)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.